(Cyclohexylmethyl)urea
Overview
Description
(Cyclohexylmethyl)urea is an organic compound with the molecular formula C8H16N2O It is a derivative of urea where one of the hydrogen atoms is replaced by a cyclohexylmethyl group
Mechanism of Action
Target of Action
(Cyclohexylmethyl)urea is a derivative of urea, a naturally occurring compound in the body. The primary targets of urea are proteins in the skin, where it acts as a keratolytic emollient . It is used to treat hyperkeratotic lesions and moisturize the skin . .
Mode of Action
Urea, the parent compound of this compound, works by breaking hydrogen bonds in the stratum corneum, loosening epidermal keratin, and increasing water-binding sites This results in the softening and shedding of the outer layer of the skin
Biochemical Pathways
Urea is a key component of the urea cycle, an important metabolic pathway for balancing nitrogen in the bodies of animals . It is primarily produced in the liver and excreted by the kidneys
Pharmacokinetics
Urea is known to normalize serum sodium levels by inducing osmotic excretion of free water . It also ameliorates hyponatremia in syndrome of inappropriate antidiuretic hormone secretion by a more specific effect, diminishing the natriuresis in association with increased medullary urea content .
Result of Action
Urea is known to have keratolytic and hydrating effects on the skin . It can also normalize serum sodium levels and ameliorate hyponatremia
Biochemical Analysis
Biochemical Properties
(Cyclohexylmethyl)urea has been evaluated against serine esterases of Mycobacterium tuberculosis . The compound interacts with these enzymes, affecting their activity and potentially influencing biochemical reactions within the cell .
Cellular Effects
It is known that the compound can interact with enzymes within the cell, potentially influencing cell function
Molecular Mechanism
The molecular mechanism of this compound involves interactions with enzymes such as serine esterases . These interactions can influence the activity of these enzymes, potentially leading to changes in gene expression and other cellular processes .
Metabolic Pathways
This compound may be involved in metabolic pathways through its interactions with enzymes such as serine esterases . These interactions could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclohexylmethyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of cyclohexylmethylamine to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, yielding high-purity products through simple filtration or extraction procedures.
Another method involves the reaction of cyclohexylmethylamine with phosgene to form the corresponding isocyanate, which then reacts with ammonia to produce this compound . This method, however, is less environmentally friendly due to the use of phosgene.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)urea undergoes various chemical reactions, including:
Oxidation: Oxidizing agents can convert this compound into corresponding urea derivatives with different oxidation states.
Substitution: The compound can undergo substitution reactions where the cyclohexylmethyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Hydrolysis: Cyclohexylmethylamine and carbon dioxide.
Oxidation: Oxidized urea derivatives.
Substitution: Substituted urea compounds with different functional groups.
Scientific Research Applications
(Cyclohexylmethyl)urea has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohexylmethyl)-N’-(3,4-dichlorophenyl)urea
- N-(4-Chlorophenyl)-N’-(cyclohexylmethyl)urea
- 1-Cyclohexylmethyl-3-(4-nitrophenyl)urea
Uniqueness
(Cyclohexylmethyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other urea derivatives, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
cyclohexylmethylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLLYADKCHLBMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282750 | |
Record name | (cyclohexylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-36-6 | |
Record name | NSC27888 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (cyclohexylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclohexylmethyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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